Reveromycin C
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Overview
Description
Reveromycin C is a member of the reveromycin family, a group of polyketide spiroketals produced by various Streptomyces species. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of reveromycin C involves a complex polyketide pathway. It starts with a 2-methylsuccinyl-CoA starter unit, followed by the incorporation of a C6–8 polyketide chain extension and diacid esterification units . The spiroacetal core structure is formed through stereospecific enzymatic reactions involving RevG and RevJ .
Industrial Production Methods: Industrial production of this compound typically involves fermentation of Streptomyces species under controlled conditions. Optimization of culture media and fermentation parameters is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Reveromycin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Reveromycin C has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and spiroacetal formation.
Biology: this compound is used to investigate the mechanisms of microbial secondary metabolism.
Medicine: It has shown potential in treating bone resorption disorders, cancer, and fungal infections.
Industry: The compound is explored for its use in developing new antibiotics and antifungal agents.
Mechanism of Action
Reveromycin C exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to apoptosis in target cells. The compound’s three carboxyl moieties play a crucial role in its selective uptake by osteoclasts, making it effective against bone resorption and metastasis .
Comparison with Similar Compounds
Reveromycin C is compared with other polyketide spiroketals such as:
Reveromycin A: Known for its potent anticancer and antifungal activities.
Monensin A: Exhibits ionophore activity and is used as an antibiotic.
Tautomycin: Acts as a protein phosphatase inhibitor.
This compound stands out due to its unique mechanism of action and selective targeting of osteoclasts, making it a promising candidate for treating bone-related diseases .
Properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHXHWOEDTFCC-UHWSPUDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144860-69-5 |
Source
|
Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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